molecular formula C14H20N4S B11802024 N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine

Cat. No.: B11802024
M. Wt: 276.40 g/mol
InChI Key: GQGAVBFCMRZBEX-UHFFFAOYSA-N
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Description

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is a complex organic compound that features a unique combination of a thiazole ring, a pyrazole ring, and a butan-1-amine chain. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a cyclopropylamine and a thioamide, the thiazole ring is formed through a cyclization reaction.

    Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone, followed by cyclization.

    Coupling of the Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Butan-1-amine Chain: The final step involves the attachment of the butan-1-amine chain to the coupled rings through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole or pyrazole rings, leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole or pyrazole derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    N-((2-Thiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine: Lacks the cyclopropyl group, which may affect its biological activity.

    N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)ethan-1-amine: Shorter chain length, which can influence its chemical properties and reactivity.

Uniqueness

N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the cyclopropyl group and the butan-1-amine chain, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H20N4S

Molecular Weight

276.40 g/mol

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine

InChI

InChI=1S/C14H20N4S/c1-2-3-13(11-6-16-17-7-11)15-8-12-9-19-14(18-12)10-4-5-10/h6-7,9-10,13,15H,2-5,8H2,1H3,(H,16,17)

InChI Key

GQGAVBFCMRZBEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CNN=C1)NCC2=CSC(=N2)C3CC3

Origin of Product

United States

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